
3-(2-(Benzyloxy)phenyl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(Benzyloxy)phenyl)-N’-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a benzyloxyphenyl group and a pyridinylmethylene moiety, contributes to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Benzyloxy)phenyl)-N’-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process. One common method includes the condensation of 2-(benzyloxy)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with pyridine-3-carboxaldehyde in the presence of a suitable catalyst to yield the final product. The reaction conditions often involve refluxing in ethanol or another suitable solvent, with the addition of an acid catalyst to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
化学反応の分析
Types of Reactions
3-(2-(Benzyloxy)phenyl)-N’-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
3-(2-(Benzyloxy)phenyl)-N’-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(2-(Benzyloxy)phenyl)-N’-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.
類似化合物との比較
Similar Compounds
- 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-ylmethylene-pyridin-3-ylmethyl-amine
- Imidazo[1,2-a]pyridines
Uniqueness
3-(2-(Benzyloxy)phenyl)-N’-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide is unique due to its specific structural features, such as the benzyloxyphenyl and pyridinylmethylene groups, which confer distinct chemical properties and biological activities
特性
CAS番号 |
634895-22-0 |
|---|---|
分子式 |
C23H19N5O2 |
分子量 |
397.4 g/mol |
IUPAC名 |
3-(2-phenylmethoxyphenyl)-N-[(E)-pyridin-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C23H19N5O2/c29-23(28-25-15-18-9-6-12-24-14-18)21-13-20(26-27-21)19-10-4-5-11-22(19)30-16-17-7-2-1-3-8-17/h1-15H,16H2,(H,26,27)(H,28,29)/b25-15+ |
InChIキー |
DRORPXYWBZETIE-MFKUBSTISA-N |
異性体SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=NNC(=C3)C(=O)N/N=C/C4=CN=CC=C4 |
正規SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=NNC(=C3)C(=O)NN=CC4=CN=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


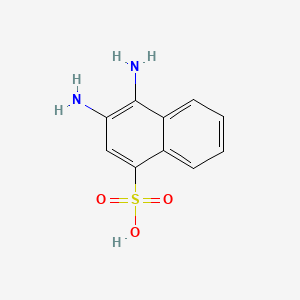
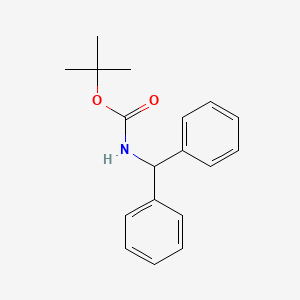
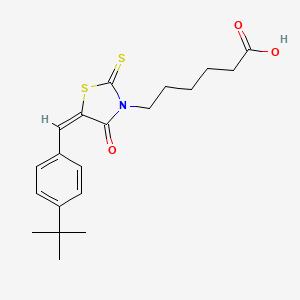
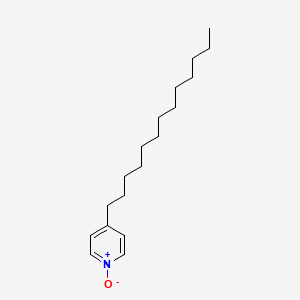
![(2E)-2-(3-methoxybenzylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B12005241.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12005248.png)
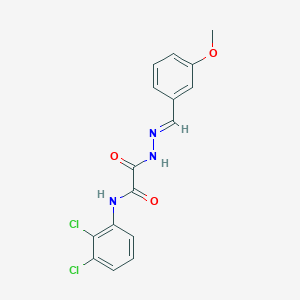
![2,6-dimethyl-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B12005259.png)
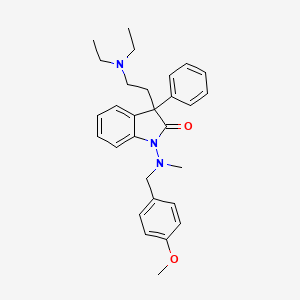
![2-[(Dimethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B12005276.png)

![N'-[(E)-(5-Bromo-2-thienyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B12005287.png)
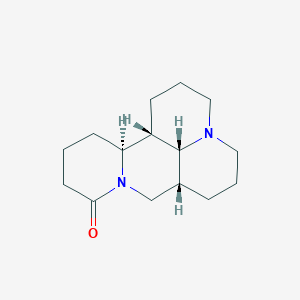
![N-(4-methylphenyl)-2-({4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B12005298.png)
